molecular formula C28H32 B13940839 1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene CAS No. 55282-03-6

1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene

Cat. No.: B13940839
CAS No.: 55282-03-6
M. Wt: 368.6 g/mol
InChI Key: MRIWNISAXOBYEH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene can be synthesized through organomagnesium synthesis, which involves the reaction of appropriate Grignard reagents with suitable precursors. The reaction typically requires anhydrous conditions and inert atmosphere to prevent the hydrolysis of the Grignard reagent .

Industrial Production Methods

Industrial production of this compound may involve large-scale organomagnesium synthesis, followed by purification steps such as distillation or recrystallization to obtain the pure compound. The use of catalysts like platinum oxide (PtO2) can enhance the efficiency of the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,7-Diphenyl-4-(3-cyclohexylpropyl)heptane
  • 1,5-Diphenyl-3-(2-cyclohexylethyl)pentane
  • 1-Phenyl-4,7-dicyclohexylheptane
  • 1-Phenyl-4-(2-cyclohexylpropyl)decane
  • 1-Cyclohexyl-4-(3-cyclohexylpropyl)decane
  • 1-Phenyl-3-(2-cyclohexylethyl)tridecane
  • 1-Phenyl-4-(2-phenylethyl)-7-cyclohexylheptane

Uniqueness

1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of multiple phenyl groups and a heptene backbone makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

55282-03-6

Molecular Formula

C28H32

Molecular Weight

368.6 g/mol

IUPAC Name

[7-phenyl-4-(3-phenylpropyl)hept-3-enyl]benzene

InChI

InChI=1S/C28H32/c1-4-13-25(14-5-1)19-10-22-28(23-11-20-26-15-6-2-7-16-26)24-12-21-27-17-8-3-9-18-27/h1-9,13-18,22H,10-12,19-21,23-24H2

InChI Key

MRIWNISAXOBYEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(=CCCC2=CC=CC=C2)CCCC3=CC=CC=C3

Origin of Product

United States

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